molecular formula C7H3F4NO2 B042245 1-Fluoro-3-nitro-5-(trifluoromethyl)benzene CAS No. 454-73-9

1-Fluoro-3-nitro-5-(trifluoromethyl)benzene

Cat. No. B042245
CAS RN: 454-73-9
M. Wt: 209.1 g/mol
InChI Key: RKLBCPTURHSIOJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related fluoro-nitro-trifluoromethyl benzene compounds involves various methods, including direct fluorination and nucleophilic aromatic substitution reactions. One study outlines the preparation of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene through direct fluorination and fluorodenitration processes, showcasing the versatility in synthesizing fluorinated benzene derivatives with complex substituents (Beilstein Journal of Organic Chemistry, 2016).

Molecular Structure Analysis

The molecular structure of fluoro-nitro-trifluoromethyl benzene derivatives is characterized by the presence of fluorine and nitro groups attached to a benzene ring, significantly influencing their electronic properties. The spatial arrangement of these substituents affects the compound's reactivity and interactions with nucleophiles, as seen in studies involving nucleophilic aromatic substitution (Journal of Fluorine Chemistry, 2003).

Chemical Reactions and Properties

Fluoro-nitro-trifluoromethyl benzene compounds participate in a variety of chemical reactions, including nucleophilic aromatic substitution, where the fluorine atom can be replaced by other nucleophiles. This reactivity pattern opens pathways for synthesizing a wide range of derivatives with different functional groups positioned strategically on the benzene ring (Synthesis, 2002).

Physical Properties Analysis

The physical properties of 1-fluoro-3-nitro-5-(trifluoromethyl)benzene derivatives, such as solubility, melting point, and boiling point, are significantly influenced by the presence of the fluorine and nitro groups. These groups enhance the compound's polarity, affecting its behavior in different solvents and under various temperature conditions.

Chemical Properties Analysis

Chemically, the trifluoromethyl and nitro groups impart a high degree of reactivity to the benzene ring, facilitating electrophilic and nucleophilic reactions. The electron-withdrawing nature of these groups also affects the acid-base properties of the compound, making it an interesting subject for studies involving its reactivity towards different chemical reagents (Journal of Organic Chemistry, 2022).

Scientific Research Applications

1. Agrochemical and Pharmaceutical Industries

  • Application : Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries. The major use of TFMP derivatives is in the protection of crops from pests .
  • Methods : The synthesis and applications of TFMP and its derivatives involve various chemical reactions. For instance, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in high demand .
  • Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .

2. FDA-Approved Drugs

  • Application : Trifluoromethyl (TFM, -CF3)-group-containing drugs have been approved by the FDA over the last 20 years .
  • Methods : The synthesis of these drugs involves various chemical reactions, including the incorporation of the CF3 group into potential drug molecules .
  • Results : The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .

3. Synthesis of Organic Compounds

  • Application : 1,3,5-tris(trifluoromethyl)benzene may be used as a starting material in the synthesis of 2,4,6-tris (trifluoromethyl)benzoic acid .
  • Methods : The synthesis involves reacting with n-butyl lithium and carbon dioxide .
  • Results : The result is the synthesis of 2,4,6-tris (trifluoromethyl)benzoic acid .

Safety And Hazards

1-Fluoro-3-nitro-5-(trifluoromethyl)benzene is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

1-fluoro-3-nitro-5-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F4NO2/c8-5-1-4(7(9,10)11)2-6(3-5)12(13)14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKLBCPTURHSIOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90570823
Record name 1-Fluoro-3-nitro-5-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90570823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Fluoro-3-nitro-5-(trifluoromethyl)benzene

CAS RN

454-73-9
Record name 1-Fluoro-3-nitro-5-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90570823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Z Luo, H Liu, RS Klein, Z Tu - Bioorganic & medicinal chemistry, 2019 - Elsevier
Twenty eight new aryloxybenzene analogues were synthesized and their in vitro binding potencies toward S1PR2 were determined using a [ 32 P]S1P competitive binding assay. Out of …
Number of citations: 11 www.sciencedirect.com
G Sandford - thieme-connect.com
Fluoroarenes were first synthesized in the second half of the 19th century by fluorodediazoniation;[1, 2] since then, synthetic methods for the preparation of a wide range of …
Number of citations: 0 www.thieme-connect.com

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